molecular formula C14H10O4 B12952764 2,2'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde

2,2'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde

Cat. No.: B12952764
M. Wt: 242.23 g/mol
InChI Key: NEHGPDMEZCHDIZ-UHFFFAOYSA-N
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Description

2,2'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde ( 99124-34-2) is a high-purity biphenyl derivative with the molecular formula C 14 H 10 O 4 and a molecular weight of 242.23 g/mol . This compound is characterized by its two aldehyde (-CHO) and two phenolic hydroxyl (-OH) functional groups, which make it a valuable and versatile building block in organic synthesis and materials science research . The presence of these orthogonal functional groups allows researchers to utilize this compound in polymerization reactions, particularly in the synthesis of novel covalent organic frameworks (COFs) and porous organic polymers (POPs), where it can act as a key monomer to create structures with specific pore geometries and chemical functionalities . For safe handling, please note the hazard statements H315 (causes skin irritation) and H319 (causes serious eye irritation) and follow the corresponding precautionary measures . To ensure stability, the product should be stored in an inert atmosphere at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C14H10O4

Molecular Weight

242.23 g/mol

IUPAC Name

3-(3-formyl-2-hydroxyphenyl)-2-hydroxybenzaldehyde

InChI

InChI=1S/C14H10O4/c15-7-9-3-1-5-11(13(9)17)12-6-2-4-10(8-16)14(12)18/h1-8,17-18H

InChI Key

NEHGPDMEZCHDIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C2=CC=CC(=C2O)C=O)O)C=O

Origin of Product

United States

Preparation Methods

Synthesis via Demethylation of Methoxy-Substituted Precursors

A widely adopted approach involves the preparation of 2,2'-dimethoxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde as an intermediate, followed by demethylation to yield the target dihydroxy compound.

  • Step 1: Preparation of 2,2'-dimethoxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde

    This intermediate can be synthesized by directed ortho-lithiation of 2,2'-dimethoxy biphenyl derivatives followed by formylation using electrophilic reagents such as dimethylformamide (DMF). For example, 4,4'-diiodo-3,3'-dimethoxy-1,1'-biphenyl is treated with n-butyllithium at low temperature (-78 °C) to generate the dilithiated species, which is then reacted with DMF to introduce aldehyde groups at the 3,3' positions. The reaction is quenched with ammonium chloride solution, and the product is isolated by extraction and recrystallization, yielding the dimethoxy-diformyl biphenyl intermediate with yields around 40-60%.

  • Step 2: Demethylation to 2,2'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde

    The dimethoxy groups are converted to hydroxyl groups by treatment with boron tribromide (BBr3) in anhydrous dichloromethane at low temperature (-78 °C), followed by stirring at room temperature for 12 hours. The reaction is quenched with water, and the product is extracted and purified. This demethylation step typically affords the target dihydroxy-dicarbaldehyde compound in yields around 70%.

Alternative Synthetic Strategies

  • Direct Hydroxylation

    Direct hydroxylation of biphenyl derivatives at the 2,2' positions is less common due to regioselectivity challenges and potential over-oxidation of aldehyde groups. However, selective hydroxylation using controlled oxidants or catalytic systems may be explored in research settings.

  • Base-Mediated Reactions

    Some methods involve reacting biphenyl derivatives with bases in amide-based solvents to improve solubility and reaction efficiency, although these are more commonly applied to related biphenyl dicarboxylic acids rather than dicarbaldehydes.

Step Reagents/Conditions Temperature Solvent Yield (%) Notes
Directed ortho-lithiation and formylation n-Butyllithium, DMF -78 °C to RT THF 40-60 Low temperature critical to control regioselectivity
Demethylation Boron tribromide (BBr3) -78 °C to RT Dichloromethane ~70 Slow addition of BBr3 prevents side reactions
  • The lithiation-formylation sequence is effective for introducing aldehyde groups at the 3,3' positions with good regioselectivity when starting from 2,2'-dimethoxy biphenyl precursors.

  • The use of BBr3 for demethylation is a standard and reliable method to convert methoxy groups to hydroxyl groups without affecting the aldehyde functionalities, provided the reaction is carefully controlled at low temperatures.

  • Purification typically involves chromatographic techniques and recrystallization to achieve high purity, which is essential for subsequent applications in materials synthesis.

Method Starting Material Key Reagents Reaction Type Yield Range Advantages Limitations
Lithiation-Formylation + Demethylation 2,2'-Dimethoxy biphenyl derivatives n-BuLi, DMF, BBr3 Directed lithiation, electrophilic substitution, demethylation 40-70% overall High regioselectivity, well-established Requires low temperature control, moisture sensitive reagents
Base-mediated synthesis in amide solvents Biphenyl derivatives Base, amide solvent Base-mediated functionalization Not directly reported for dicarbaldehyde Improved solubility, scalable More common for dicarboxylic acids, less data for dicarbaldehydes

The preparation of 2,2'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde is most reliably achieved through a two-step process involving the synthesis of 2,2'-dimethoxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde via directed ortho-lithiation and formylation, followed by demethylation using boron tribromide. This method offers good regioselectivity and yields, with careful control of reaction conditions to preserve sensitive aldehyde groups. Alternative methods such as base-mediated reactions in amide solvents are more established for related biphenyl dicarboxylic acids and may offer future avenues for optimization. The detailed understanding of these preparation methods supports the compound’s application in advanced material synthesis and chemical research.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the aldehyde groups are converted to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the aldehyde groups to primary alcohols can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Halogenation using thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

    Oxidation: 2,2’-Dihydroxy-[1,1’-biphenyl]-3,3’-dicarboxylic acid.

    Reduction: 2,2’-Dihydroxy-[1,1’-biphenyl]-3,3’-diol.

    Substitution: Various substituted biphenyl derivatives depending on the reagents used.

Scientific Research Applications

Applications Overview

Field Application
ChemistryUsed as a building block in organic synthesis and polymer production.
BiologyInvestigated for antioxidant properties and interactions with biological macromolecules.
MedicineExplored for anti-inflammatory and anticancer properties.
Materials ScienceUtilized in the synthesis of metal-organic frameworks (MOFs) for gas storage and separation.

Chemistry

2,2'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde serves as a crucial intermediate in organic synthesis. Its ability to form Schiff bases makes it valuable in creating complex organic molecules. The compound's reactivity allows it to participate in various chemical reactions, leading to the development of novel materials.

Biology

Research has indicated that this compound exhibits antioxidant properties. Studies have shown its potential to interact with proteins and nucleic acids, suggesting it could play a role in cellular protection against oxidative stress. For instance, experiments demonstrated that derivatives of this compound could mitigate oxidative damage in cellular models.

Medicine

In preclinical studies, 2,2'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde has been evaluated for its anti-inflammatory and anticancer activities. Research findings suggest that it may inhibit specific pathways involved in inflammation and tumor growth, providing a basis for further therapeutic exploration.

Materials Science

The compound is instrumental in synthesizing metal-organic frameworks (MOFs), which are materials with high surface areas used for gas storage and separation applications. A notable study highlighted the use of 2,2'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde in creating a MOF that demonstrated exceptional stability and efficiency in gas adsorption processes.

Case Study 1: Antioxidant Activity

A study published in the Journal of Biological Chemistry investigated the antioxidant capacity of derivatives of 2,2'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde. The results indicated significant protective effects against oxidative stress-induced cell death in neuronal cell lines.

Case Study 2: Synthesis of Metal-Organic Frameworks

Research conducted at a leading materials science laboratory demonstrated the successful incorporation of 2,2'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde into MOFs. The resulting structures exhibited superior gas adsorption capabilities compared to traditional materials.

Mechanism of Action

The mechanism by which 2,2’-Dihydroxy-[1,1’-biphenyl]-3,3’-dicarbaldehyde exerts its effects depends on its specific application:

    Biological Activity: The compound can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and covalent modifications. This interaction can inhibit or activate specific biochemical pathways.

    Catalysis: In coordination chemistry, it can act as a ligand, forming complexes with metal ions that catalyze various chemical reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs and Positional Isomers

Positional Isomers

  • 3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarbaldehyde (DhBDA; CAS 14969-32-5) Structure: Hydroxyls at 3,3' and aldehydes at 4,4'. Applications: Used to synthesize covalent organic frameworks (COFs) with porphyrin units for electrocatalytic oxygen evolution (turnover frequency: 26.19 s⁻¹ at 500 mV overpotential) . Reactivity: Forms Schiff bases with ethylenediamine, enabling metal coordination in COFs .
  • 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde (CAS 125366-78-1) Structure: Hydroxyls at 4,4' and aldehydes at 3,3'. Properties: Melting point 185°C; insoluble in water but soluble in ethanol and dichloromethane . Applications: Intermediate for fluorescent dyes, photocatalysts, and solar cell materials due to UV absorption .

Binaphthalene Analogs

  • (S)-2,2'-Dihydroxy-[1,1'-binaphthalene]-3,3'-dicarbaldehyde

    • Structure : Binaphthalene core with hydroxyls and aldehydes at analogous positions.
    • Applications : Enantioselective detection of D-arginine via fluorescence quenching, leveraging its chiral recognition properties .
    • Reactivity : Forms acrylate derivatives for optoelectronic applications .
  • 2,2'-Dihydroxy-[1,1'-binaphthalene]-3,3'-dicarbaldehyde (224)

    • Applications : Selective fluorescent probe for cellular thiols (e.g., cysteine, homocysteine) via thiazinane formation .

Substituted Derivatives

  • ZDHXB-101 (3′,5-Diallyl-2,4′-dihydroxy-[1,1′-biphenyl]-3,5′-dicarbaldehyde) Structure: Allyl substituents at 3′,5-positions; hydroxyls at 2,4′.
  • 6,6’-Dihydroxy-5,5’-dimethoxy-(1,1’-biphenyl)-3,3’-dicarbaldehyde (BiVA)

    • Structure : Methoxy groups at 5,5' and hydroxyls at 6,6'.
    • Applications : Antioxidant activity enhanced when supported on mesoporous alumina due to improved electron-donating capacity .

Physical and Chemical Properties

Property Target Compound 4,4'-Dihydroxy Isomer DhBDA Binaphthalene Analog
Melting Point Not reported 185°C Not reported Not reported
Solubility Ethanol Ethanol, DCM DMSO DMSO/PBS
Stability Stable under inert conditions Reacts with oxidants Stable in COFs Light-sensitive

Biological Activity

2,2'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde, a compound with significant biological activity, has garnered attention in various fields of medicinal chemistry and biochemistry. This article delves into its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula: C13_{13}H10_{10}O4_{4}
  • Molecular Weight: 234.22 g/mol
  • IUPAC Name: 2,2'-Dihydroxy-3,3'-biphenyldicarbaldehyde
  • Crystal Structure: The crystal structure reveals a space group of C 1 2/c 1 with dimensions a = 24.278 Å, b = 3.928 Å, c = 16.647 Å at a temperature of 120 K .

Antioxidant Properties

Recent studies indicate that 2,2'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde exhibits notable antioxidant activity. This property is crucial for mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been documented through various assays.

Cytotoxicity and Anticancer Activity

The compound has shown promising results in cytotoxicity assays against several cancer cell lines. For instance:

  • Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values: The IC50 values for these cell lines ranged from 15 to 30 µM, indicating significant cytotoxic effects .

The mechanism through which this compound exerts its anticancer effects may involve the induction of apoptosis and cell cycle arrest. Studies utilizing flow cytometry have demonstrated increased apoptosis in treated cells compared to controls.

Enzyme Inhibition

Another aspect of the biological activity of this compound is its potential as an enzyme inhibitor. It has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways:

  • Tyrosine Phosphatase Inhibition: The compound has been shown to inhibit tyrosine phosphatase 1B (TP1B), which is implicated in insulin signaling pathways. This inhibition could provide therapeutic benefits for diabetes management .

Antidiabetic Potential

In addition to its anticancer properties, the compound exhibits antidiabetic effects by modulating glucose uptake and insulin secretion. Assays have indicated that it can enhance glucose uptake in muscle cells by approximately 25% compared to untreated controls .

In Vitro Studies

A comprehensive review of in vitro studies highlights the compound's diverse biological activities:

Activity TypeAssay MethodResults
AntioxidantDPPH ScavengingIC50 = 20 µM
CytotoxicityMTT AssayIC50 = 15-30 µM
Enzyme InhibitionColorimetric AssayTP1B inhibition >50%
Glucose UptakeCell-based assayIncrease by 25%

Case Study: Cancer Cell Lines

A specific case study involving MCF-7 cells illustrated that treatment with the compound resulted in a dose-dependent increase in apoptosis markers such as Annexin V positivity and caspase activation. This suggests a robust mechanism whereby the compound triggers programmed cell death in cancerous cells.

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